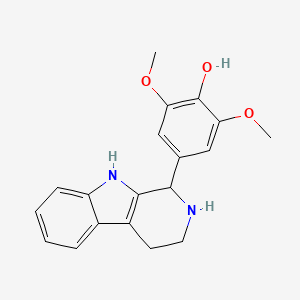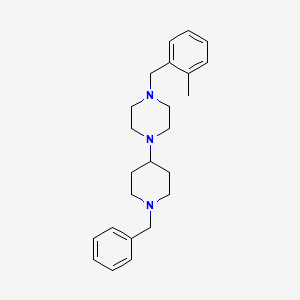
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, also known as harmolol, is a naturally occurring beta-carboline alkaloid found in the roots of the medicinal plant Peganum harmala. Harmolol has been studied for its potential therapeutic properties in various scientific research applications.
Mecanismo De Acción
Harmolol exerts its therapeutic effects through various mechanisms of action. It has been shown to interact with various receptors in the body, including the GABA-A receptor and the 5-HT1A receptor, which are involved in the regulation of anxiety and mood. Harmolol has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Harmolol has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain by inhibiting the production of proinflammatory cytokines and prostaglandins. Harmolol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has been found to reduce anxiety and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmolol has several advantages for lab experiments. It is a naturally occurring compound that can be extracted from Peganum harmala roots, making it readily available for research purposes. Harmolol has also been studied extensively in animal models, providing a wealth of information on its potential therapeutic properties. However, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in human clinical trials, limiting its potential use in human medicine.
Direcciones Futuras
There are several future directions for 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research. One area of interest is the development of novel this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
Harmolol can be synthesized through the extraction of Peganum harmala roots using various solvents such as ethanol or methanol. The extracted alkaloids can then be purified using column chromatography or other separation techniques. Alternatively, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol can also be synthesized through chemical reactions using starting materials such as 2,6-dimethoxyphenol and tryptamine.
Aplicaciones Científicas De Investigación
Harmolol has been studied for its potential therapeutic properties in various scientific research applications. One study found that 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol exhibits anti-inflammatory and analgesic effects in animal models, suggesting its potential use as a natural pain reliever. Another study found that this compound has antitumor properties and can induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to have anticonvulsant and anxiolytic effects, making it a potential treatment for neurological disorders such as epilepsy and anxiety.
Propiedades
IUPAC Name |
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-9-11(10-16(24-2)19(15)22)17-18-13(7-8-20-17)12-5-3-4-6-14(12)21-18/h3-6,9-10,17,20-22H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNDTCZHCGMKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-3-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094989.png)
![10-[2-(2-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6094992.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[4-(1H-tetrazol-1-yl)phenoxy]propanamide](/img/structure/B6095000.png)


![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6095024.png)

![1-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-benzimidazole](/img/structure/B6095045.png)
![7-[(5-isoxazol-5-yl-2-furyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095057.png)
![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6095059.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6095079.png)
![N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6095086.png)
![ethyl 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6095088.png)
